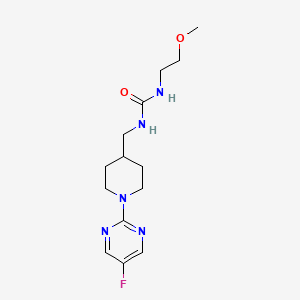

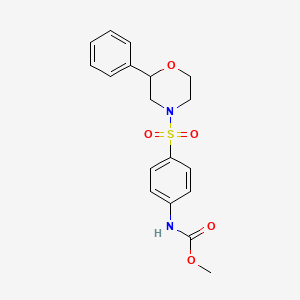

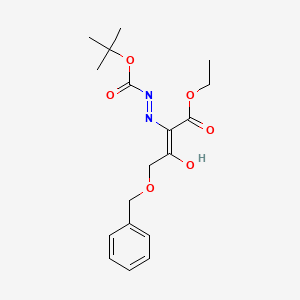

![molecular formula C21H18ClN5O4S2 B2493966 2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide CAS No. 851785-53-0](/img/structure/B2493966.png)

2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to the target molecule often involves multi-step reactions starting from simple precursors. For example, a series of 5-substituted-1,3,4-oxadiazole derivatives can be synthesized through the conversion of variously substituted or unsubstituted aromatic organic acids into corresponding esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols. These are finally obtained by reacting 1,3,4-oxadiazole-2-thiols with N-substituted-2-bromoacetamides in the presence of N,N-dimethylformamide (DMF) and sodium hydride (NaH) (Rehman et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as 1H-NMR, IR, and mass spectral data. For instance, compounds synthesized in a study by Lelyukh et al. (2021) were characterized to confirm their molecular structure, showcasing the detailed analysis necessary for understanding the chemical nature of these molecules (Lelyukh et al., 2021).

Chemical Reactions and Properties

The chemical properties of the target compound and its derivatives include their reactivity in various chemical reactions, such as acylation, N-alkylation, and condensation reactions. These reactions are fundamental in synthesizing bi-heterocyclic compounds that exhibit a range of biological activities. For example, bi-heterocycles with anti-diabetic potential have been synthesized by reacting nucleophilic 1,3,4-oxadiazol derivatives with various electrophiles in a controlled environment (Abbasi et al., 2020).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in biological systems. Crystalline structures of related compounds have been studied to reveal molecular interactions and packing within the crystal lattice, providing insights into the stability and solubility of these molecules (Boechat et al., 2011).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and functional group interactions play a critical role in determining the biological activity of the compound. Studies on similar molecules have shown a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These activities are often a result of the compound's ability to interact with biological targets through specific chemical interactions (Sunder et al., 2013).

科学的研究の応用

Synthesis and Biological Activity

Compounds with structures related to 2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide are often synthesized to evaluate their antitumor and antimicrobial activities. For instance, derivatives of benzothiazole, such as N-[4-(benzothiazole-2-yl)phenyl]acetamide, have shown considerable anticancer activity against several cancer cell lines, suggesting potential therapeutic applications for related compounds (Yurttaş, Tay, & Demirayak, 2015). Similarly, 1,3,4-oxadiazole derivatives have been synthesized with potent α-glucosidase inhibitory potential, indicating their relevance in managing diabetes and associated metabolic disorders (Iftikhar et al., 2019).

Material Science Applications

In material science, compounds with benzothiazole and 1,3,4-oxadiazole moieties have been explored for their photovoltaic efficiency and light harvesting capabilities. Studies have shown that such compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).

Antimicrobial and Enzyme Inhibition

Additionally, the antimicrobial activity of 1,3,4-oxadiazole-based chalcone derivatives against multidrug-resistant bacteria and fungi highlights the potential of similar structures in developing new antimicrobial agents (Joshi & Parikh, 2013). The enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), further suggest the utility of these compounds in designing drugs for neurodegenerative diseases (Rehman et al., 2013).

特性

IUPAC Name |

2-(4-chlorophenoxy)-N-[[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O4S2/c1-12-2-7-15-16(8-12)33-20(24-15)25-18(29)11-32-21-27-26-19(31-21)9-23-17(28)10-30-14-5-3-13(22)4-6-14/h2-8H,9-11H2,1H3,(H,23,28)(H,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNJAJAIFZJZFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

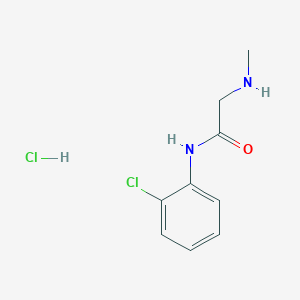

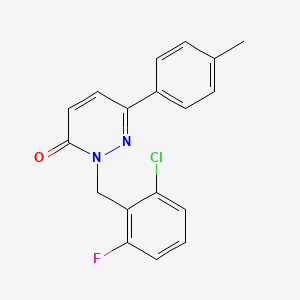

![(4S)-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]-1,3-oxazolidin-2-one](/img/structure/B2493895.png)

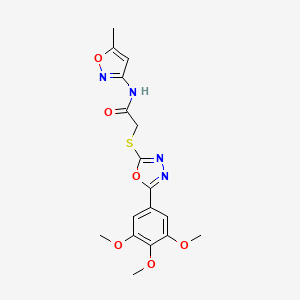

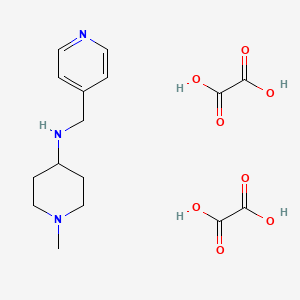

![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2493898.png)

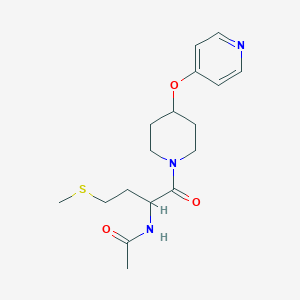

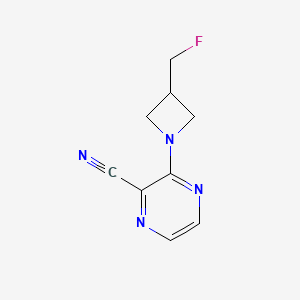

![7-(3-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2493901.png)

![2-[[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2493903.png)

![4-Methyl-1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine](/img/structure/B2493905.png)